N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide
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Overview
Description
Scientific Research Applications
Allosteric Activators of Human Glucokinase
This compound has been used in the design and synthesis of newer N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase . These activators have shown significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .
Antiproliferative Effects
Some benzimidazole-chalcone derivatives, which could potentially include this compound, have been predicted to have antiproliferative effects against MCF-7 breast cancer cell lines .
Synthesis of Heterocyclic Compounds
This compound has been used in the synthesis of 1,2,3-triazolo [1,5- a ]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs .
Medicinal Chemistry
These heterocycles have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
Fluorescent Probes
These heterocycles have been used as fluorescent probes .
Structural Units of Polymers
These heterocycles have been incorporated into polymers for use in solar cells .
Inhibition of β-secretase 1 (BACE-1)
These heterocycles have demonstrated BACE-1 inhibition .
Antimicrobial Activity
The derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted exerted good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to interact with a variety of biological targets, including enzymes and protein receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that benzimidazole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Benzimidazole derivatives are generally known for their favorable pharmacokinetic profiles .
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-11-9-13(10-12-14)20(25)24-16-6-2-1-5-15(16)19-22-17-7-3-4-8-18(17)23-19/h1-12H,(H,22,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNVJIDNBYPNLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide |
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